An In-Depth Technical Guide to the Core Fundamental Properties of 2,2,4-Trimethyl-1,2-dihydroquinoline
An In-Depth Technical Guide to the Core Fundamental Properties of 2,2,4-Trimethyl-1,2-dihydroquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental properties of 2,2,4-Trimethyl-1,2-dihydroquinoline (TMQ), a heterocyclic amine with significant industrial and emerging pharmacological relevance. This document details its core chemical and physical characteristics, established synthesis protocols, and extensive spectroscopic data. A primary focus is placed on its well-documented antioxidant activity and the hepatoprotective effects of its derivatives, with an exploration of the underlying molecular mechanisms involving key signaling pathways. Furthermore, this guide touches upon the antibacterial and potential antidiabetic properties of the broader quinoline (B57606) class, offering a multifaceted view of TMQ for researchers in chemistry, pharmacology, and drug development. All quantitative data is presented in structured tables, and key experimental methodologies are detailed. Visual diagrams of pertinent signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the compound's behavior and potential applications.
Chemical and Physical Properties
2,2,4-Trimethyl-1,2-dihydroquinoline, also known as TMQ or acetonanil, is a well-characterized organic compound. The commercial product is often a complex mixture of oligomers, including dimers, trimers, and tetramers, which contributes to its high molecular weight, low volatility, and stability, particularly in its application as a heat-protection agent in industrial settings.[1] The monomeric form is a light tan powder or a dark, cloudy liquid.[1]
| Property | Value | References |
| IUPAC Name | 2,2,4-trimethyl-1,2-dihydroquinoline | [1] |
| Synonyms | 1,2-Dihydro-2,2,4-trimethylquinoline, TMQ, Acetonanil | [1][2] |
| CAS Number | 147-47-7 (Monomer), 26780-96-1 (Polymer) | [1] |
| Molecular Formula | C₁₂H₁₅N | [1][2] |
| Molar Mass | 173.259 g/mol | [1][2] |
| Appearance | Light tan powder to dark, cloudy liquid | [1] |
| Melting Point | 48 °C (118 °F; 321 K) | [3] |
| Boiling Point | >315°C | [4] |
| Density | 1.042 g/cm³ at 20°C | [3] |
| Solubility | Insoluble in water. Soluble in ethanol, acetone (B3395972), and ethyl acetate. | [1][3] |
Synthesis and Purification
The primary industrial synthesis of 2,2,4-Trimethyl-1,2-dihydroquinoline involves the acid-catalyzed condensation reaction between aniline (B41778) and acetone.[1] Various catalysts have been employed to optimize this reaction, including heterogeneous catalysts like metal-modified 12-tungstophosphoric acid supported on γ-Al₂O₃ and strongly acidic sulfonic acid-type macroreticular cation exchange resins.[5][6] The reaction mechanism can proceed through pathways analogous to the Skraup or Doebner-Miller quinoline syntheses.[4]
General Experimental Protocol for Synthesis
Materials:
-
Aniline
-
Acetone
-
Acid catalyst (e.g., p-toluenesulfonic acid, hydrogen fluoride/boron trifluoride)[7][8]
-
Solvent (optional, e.g., acetonitrile)
-
Sodium bicarbonate solution (for neutralization)
-
Anhydrous sodium sulfate (B86663) (for drying)
-
Organic solvent for extraction (e.g., chloroform (B151607), dichloromethane)[9][10]
Procedure:
-
In a reaction flask equipped with a reflux condenser and a stirrer, combine aniline and the acid catalyst.
-
Heat the mixture to the desired reaction temperature (typically between 80-160 °C).[7][8]
-
Slowly add acetone to the reaction mixture over a period of several hours.
-
After the addition is complete, continue to stir the reaction mixture at the elevated temperature for an additional period to ensure the reaction goes to completion. The progress can be monitored by thin-layer chromatography (TLC).[1]
-
Cool the reaction mixture to room temperature.
-
If a solvent was used, remove it via rotary evaporation.
-
Neutralize the crude product by washing with a basic solution, such as sodium bicarbonate, followed by washing with water.[1]
-
Extract the organic layer using a suitable solvent like chloroform or dichloromethane.[9][10]
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the solution under reduced pressure.
-
Purify the crude 2,2,4-trimethyl-1,2-dihydroquinoline by vacuum distillation or silica (B1680970) gel column chromatography to obtain the final product.[1][9]
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of 2,2,4-Trimethyl-1,2-dihydroquinoline.
Spectroscopic Data
The structural elucidation of 2,2,4-Trimethyl-1,2-dihydroquinoline is supported by various spectroscopic techniques.
| Spectroscopic Data | Observed Peaks / Signals | References |
| ¹H NMR | Data available on PubChem and SpectraBase. | [2][11] |
| ¹³C NMR | Data available on PubChem and SpectraBase. | [2][11] |
| FTIR (KBr Pellet) | Characteristic peaks for aromatic and amine functional groups. Data available on PubChem and SpectraBase. | [2][12] |
| Mass Spectrometry (EI) | Molecular ion peak and characteristic fragmentation patterns. Data available on PubChem and MassBank. | [2][13] |
Note: Detailed peak assignments and chemical shifts can be accessed through the referenced databases.
Biological Activities and Mechanisms of Action
While industrially utilized as an antioxidant in materials science, TMQ and its derivatives have garnered interest for their biological activities.[1]
Antioxidant and Hepatoprotective Effects
The primary biological activity of TMQ derivatives is their potent antioxidant capacity.[1] The hydroxylated derivative, 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (a metabolite of ethoxyquin), has demonstrated significant hepatoprotective effects against toxin-induced liver injury.[14][15] This protection is mediated through the modulation of key signaling pathways involved in cellular stress response and inflammation.
6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[14] Nrf2 is a master regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of cytoprotective genes, including antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase.[16]
References
- 1. benchchem.com [benchchem.com]
- 2. 2,2,4-Trimethyl-1,2-dihydroquinoline | C12H15N | CID 8981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,2,4-Trimethyl-1,2-dihydroquinoline - Wikipedia [en.wikipedia.org]
- 4. asianpubs.org [asianpubs.org]
- 5. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 6. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US4746743A - Process for producing 2,2,4-trimethyl-1,2-dihydroquinoline - Google Patents [patents.google.com]
- 8. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. prepchem.com [prepchem.com]
- 10. RU2609028C1 - Method of producing 2, 2, 4-trimethyl-1, 2-dihydroquinoline - Google Patents [patents.google.com]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. spectrabase.com [spectrabase.com]
- 13. massbank.eu [massbank.eu]
- 14. 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Nrf2 and HSF-1 Pathway Activation via Hydroquinone-Based Proelectrophilic Small Molecules Is Regulated by Electrochemical Oxidation Potential - PMC [pmc.ncbi.nlm.nih.gov]
